Home > Products > Screening Compounds P12247 > 5-methyl-4-(1-methylpyrazol-4-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]pyrimidin-2-amine
5-methyl-4-(1-methylpyrazol-4-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]pyrimidin-2-amine -

5-methyl-4-(1-methylpyrazol-4-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]pyrimidin-2-amine

Catalog Number: EVT-4619745
CAS Number:
Molecular Formula: C19H23N7
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

  • Compound Description: This compound was synthesized and evaluated for its inhibitory potency against specific kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) that possess a unique cysteine residue in their hinge region. []
  • Relevance: This compound shares a 1-methyl-1H-pyrazol-4-yl moiety with the target compound, 5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]pyrimidin-2-amine. Both compounds incorporate this specific pyrazole derivative as a key structural element. []

2. (2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide [, ]

  • Compound Description: This compound is investigated for its use in novel combination therapies, particularly with anti-cancer agents or radiation therapy. [, ]
  • Relevance: This compound also shares the 1-methyl-1H-pyrazol-4-yl moiety with the target compound, 5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]pyrimidin-2-amine. This highlights the recurrence of this specific pyrazole derivative in different research contexts. [, ]

3. (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) []

  • Compound Description: GDC-0994 is a potent and orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases ERK1/2. It shows promise in targeting the RAS/RAF/MEK/ERK signaling cascade, which is often dysregulated in cancer. []
  • Relevance: Both GDC-0994 and the target compound, 5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]pyrimidin-2-amine, belong to the pyrimidine derivative class. These molecules incorporate a pyrimidine ring system as a central scaffold, indicating their shared chemical class. []

4. N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib) []

  • Compound Description: Acrizanib (LHA510) is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery. It exhibits potential as a therapy for neovascular age-related macular degeneration. []
  • Relevance: Similar to the target compound, 5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]pyrimidin-2-amine, Acrizanib is also classified as a pyrimidine derivative. The presence of a pyrimidine ring in both structures underscores their common structural feature. []

5. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) [, ]

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor, showing promise in overcoming cutaneous toxicity associated with Akt inhibition. [, ]
  • Relevance: Hu7691 shares the 1-methyl-1H-pyrazol-5-yl moiety with the target compound. The presence of this particular pyrazole derivative as a common structural feature suggests potential similarities in their binding affinities or pharmacological profiles. [, ]

6. 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) []

  • Compound Description: MK-8033 is a dual c-Met/Ron inhibitor that demonstrates selectivity for the activated kinase conformation. []
  • Relevance: MK-8033 also contains the 1-methyl-1H-pyrazol-4-yl moiety, further emphasizing the prevalence of this specific pyrazole derivative in various research compounds. []

7. (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) []

  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor with potential for treating cancers associated with JAK/STAT pathway activation. []
  • Relevance: Both AZD4205 and the target compound, 5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]pyrimidin-2-amine, fall under the category of pyrimidine derivatives. The incorporation of a pyrimidine ring as a core structure suggests potential similarities in their binding modes or biological activities. []

Properties

Product Name

5-methyl-4-(1-methylpyrazol-4-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]pyrimidin-2-amine

IUPAC Name

5-methyl-4-(1-methylpyrazol-4-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]pyrimidin-2-amine

Molecular Formula

C19H23N7

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C19H23N7/c1-12-8-20-19(25-18(12)14-9-22-26(3)11-14)21-10-17-23-13(2)15-6-4-5-7-16(15)24-17/h8-9,11H,4-7,10H2,1-3H3,(H,20,21,25)

InChI Key

FTRWDBSQDYHSHN-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C)NCC3=NC(=C4CCCCC4=N3)C

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C)NCC3=NC(=C4CCCCC4=N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.